4-chloro-2-hydroxy-N'-[(1Z)-3-methylcyclohexylidene]benzohydrazide
Overview
Description
4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are widely studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3-methylcyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Chemical Reactions Analysis
4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promising results in preliminary studies as an anticancer agent, particularly against certain types of cancer cells.
Mechanism of Action
The mechanism of action of 4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi.
Comparison with Similar Compounds
4-chloro-2-hydroxy-N’-[(1Z)-3-methylcyclohexylidene]benzohydrazide can be compared with other similar hydrazone compounds, such as:
- 4-chloro-N’-[(4-hydroxy-3-nitrobenzylidene)]benzohydrazide
- 4-chloro-N’-[(4-hydroxy-3-methoxybenzylidene)]benzohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.
Properties
IUPAC Name |
4-chloro-2-hydroxy-N-[(Z)-(3-methylcyclohexylidene)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-3-2-4-11(7-9)16-17-14(19)12-6-5-10(15)8-13(12)18/h5-6,8-9,18H,2-4,7H2,1H3,(H,17,19)/b16-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHRGXYRMAMRF-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=C(C=C(C=C2)Cl)O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=C(C=C(C=C2)Cl)O)/C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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